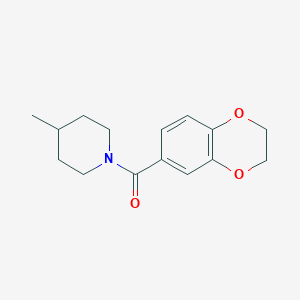

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine involves multiple steps, starting from basic carboxylic acids or alcohols and proceeding through heterocyclic formation and functional group modifications. Notably, compounds incorporating elements of piperidine and benzodioxin structures have been synthesized for their antibacterial properties and as acetylcholinesterase inhibitors, indicating a broad interest in this chemical framework for biological activity (Aziz‐ur‐Rehman et al., 2017; J. Contreras et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds containing benzodioxin and piperidine moieties has been extensively studied, with the configuration and substituent effects playing a significant role in their biological activity and chemical properties. Studies include detailed spectral analysis and structural elucidation, employing techniques such as IR, NMR, and X-ray diffraction to determine the specific arrangements and configurations of these complex molecules (B. Gabriele et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine derivatives involves interactions with various reagents and conditions, leading to a wide range of potential reactions. For instance, the palladium-catalyzed aminocarbonylation reaction has been utilized to introduce specific functional groups into the benzodioxin-piperidine framework, showcasing the versatility of these compounds in synthetic chemistry (Stephen K. Etridge et al., 1999).

Mecanismo De Acción

Target of Action

It has been shown to have anticonvulsant activity , suggesting that it may interact with targets involved in neuronal signaling.

Mode of Action

The compound acts as an antagonist of the NMDAR (N-methyl-D-aspartate receptor) channel and an inhibitor of voltage-gated sodium channels . This suggests that it may prevent the flow of ions through these channels, thereby modulating neuronal activity.

Biochemical Pathways

Given its role as an nmdar antagonist and sodium channel inhibitor , it likely impacts pathways involved in neuronal signaling and excitability.

Pharmacokinetics

The compound is a prodrug that is hydrolyzed to benzoic acid in the body This suggests that it undergoes metabolism (the ‘M’ in ADME) to become an active compound

Result of Action

As a result of its action, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine has been shown to have anticonvulsant activity in mice and rabbits . This suggests that it may help to reduce excessive neuronal activity associated with seizures.

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-4-6-16(7-5-11)15(17)12-2-3-13-14(10-12)19-9-8-18-13/h2-3,10-11H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGFBFRGFZFRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-methylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}phenol](/img/structure/B5805331.png)

![N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5805350.png)

![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)

![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)

![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5805400.png)

![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)

![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)

![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)